(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 4-chlorobenzoate
Description
(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 4-chlorobenzoate is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a phenyl group attached to the oxazole ring and a 4-chlorobenzoate ester group.
Properties
IUPAC Name |
(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-8-6-13(7-9-14)17(20)21-11-15-10-16(19-22-15)12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWUXXOYNZPGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 4-chlorobenzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoic acid with an appropriate oxazoline precursor in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The phenyl and 4-chlorobenzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce more saturated heterocycles.
Scientific Research Applications
(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl and 4-chlorobenzoate groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl-phenyl-4-methoxybenzoate: This compound has a similar structure but contains a triazole ring instead of an oxazole ring.
5-Amino-pyrazoles: These compounds have a pyrazole ring and are used in similar applications in medicinal chemistry.
Uniqueness
(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxazole ring and the 4-chlorobenzoate ester group makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
